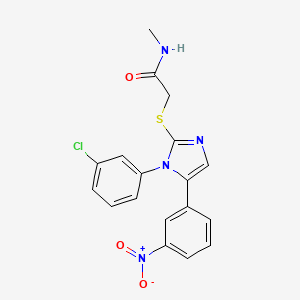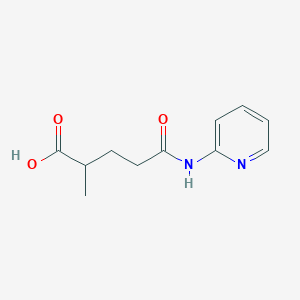
2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid (2M4PCBA) is an organic compound with a wide range of applications in the scientific research and laboratory settings. It is an analog of the naturally occurring amino acid, alanine, and is commonly used in studies on the structure and function of proteins. This compound is also used in a variety of biochemical and physiological studies, as well as in the synthesis of a range of pharmaceuticals.
Scientific Research Applications
Spectroscopic Characterization
Research involving compounds structurally related to 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid, such as monoamide compounds, focuses on their spectroscopic characterization. Spectroscopic techniques like Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV–Vis), and elemental analysis have been applied for detailed structural analysis (Kadir, Mansor, Osman, & Haris, 2019).
Synthesis and Structural Analysis
Studies on the synthesis and structural characterization of similar compounds have been conducted. These involve the synthesis of monoamide compounds using acyl chloride methods and characterizing them using a combination of common spectroscopic techniques (Kadir, Mansor, & Osman, 2017).
Applications in Organic Synthesis
Compounds akin to this compound have been utilized in organic synthesis. For instance, ethyl 2-methyl-2,3-butadienoate, closely related in structure, has been used in [4 + 2] annulations with N-tosylimines, highlighting its potential in synthesizing complex organic molecules (Zhu, Lan, & Kwon, 2003).
Antihypertensive Properties
Compounds structurally similar to this compound have shown potential as antihypertensive agents. For example, derivatives like methyl 2-(thiazol-2-ylcarbamoyl)acetate have been synthesized and tested for their antihypertensive properties (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Supramolecular Chemistry
Research in supramolecular chemistry involving similar compounds has been conducted. These studies focus on the synthesis of Ag(I) complexes with asymmetric pyridyl and pyrimidyl amide ligands, exploring their structural and bonding properties (Hsiao et al., 2012).
Properties
IUPAC Name |
2-methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(11(15)16)5-6-10(14)13-9-4-2-3-7-12-9/h2-4,7-8H,5-6H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQVPDETVJLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=CC=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)
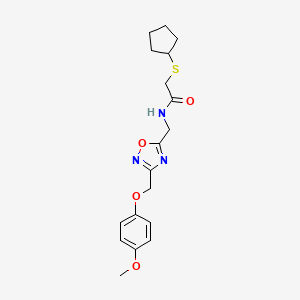
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)
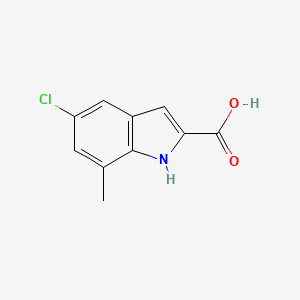
![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)
![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)
![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2356130.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)
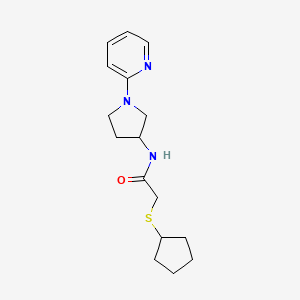
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)
